Flurbiprofen Sulfate

Overview

Description

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . It is a member of the phenylalkanoic acid derivative family of NSAIDs . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .

Synthesis Analysis

An efficient method for the synthesis of (S)-flurbiprofen has been reported, which involves the preparation of 1 from 4-bromo-2-fluorobiphenyl . This method achieves a good overall yield (20%) and high enantioselectivity (96%) .

Molecular Structure Analysis

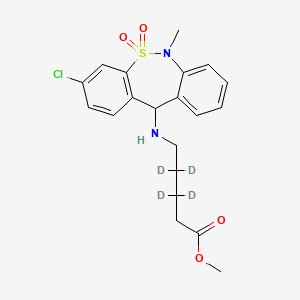

Flurbiprofen has a molecular formula of C15H13FO2 . The IUPAC name is 2-(3-fluoro-4-phenylphenyl)propanoic acid . The InChI is 1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) .

Chemical Reactions Analysis

Flurbiprofen may decrease the excretion rate of Chromous sulfate which could result in a higher serum level . It has also been used in the quantification of flurbiprofen in rat plasma .

Physical And Chemical Properties Analysis

Flurbiprofen has a molecular weight of 244.26 g/mol . It is a fluorobiphenyl and a monocarboxylic acid . It is functionally related to a propionic acid . It derives from a hydride of a biphenyl .

Scientific Research Applications

Flurbiprofen Sulfate: Scientific Research Applications

Synthesis of Novel Derivatives: Flurbiprofen has been used as a starting point for the synthesis of new amide compounds, particularly when combined with various substituted 2-phenethylamines. These novel derivatives have shown lower toxicity compared to standard flurbiprofen, which could lead to safer administration routes and therapeutic options .

Enantiomeric Behavior Studies: The behavior of scalemic samples of flurbiprofen is significant in clinical research. Although dispensed as a racemate, the R enantiomer of flurbiprofen has been investigated for specific clinical applications, indicating a potential for targeted therapeutic use .

Analytical Method Development: A sensitive UPLC-MS/MS method has been developed for the quantification of flurbiprofen in rat plasma. This method offers high sensitivity and short retention time, which is crucial for pharmacokinetic studies and drug monitoring .

Nanoparticle Formulation: Flurbiprofen has been formulated into nanoparticles to improve its therapeutic efficacy in treating inflammation, migraine, rheumatic diseases, sore throat, and primary dysmenorrhea. This approach aims to enhance drug delivery and reduce systemic side effects .

Pharmaceutical Compositions: Patent applications reveal formulations of flurbiprofen with other active ingredients to create pharmaceutical compositions that could offer enhanced therapeutic effects or new treatment options .

Solid Dispersion Enhancement: Research has focused on enhancing the solubility and dissolution of poorly water-soluble flurbiprofen by formulating it into solid dispersions using various hydrophilic polymers as carriers. This could improve drug absorption and efficacy .

Mechanism of Action

Target of Action

Flurbiprofen Sulfate, a nonsteroidal anti-inflammatory agent (NSAIA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

Flurbiprofen Sulfate exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing the production of prostaglandins . As a result, the inflammatory response is mitigated, leading to relief from symptoms such as pain and fever .

Biochemical Pathways

The primary biochemical pathway affected by Flurbiprofen Sulfate is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flurbiprofen Sulfate prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) . This disruption in the pathway leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever . Additionally, it has been suggested that Flurbiprofen Sulfate may mediate neuroprotection against cerebral ischemia/reperfusion injury via the Akt/GSK-3β pathway .

Pharmacokinetics

Flurbiprofen Sulfate exhibits rapid absorption and a drug disappearance half-life that is independent of the oral dose . The elimination of the intact drug from the peripheral circulation is biphasic and rapid . Following a single oral dose of 100 mg of Flurbiprofen, drug bioavailability is equivalent using regimens of four 25-mg tablets, two 50-mg tablets, or one 100-mg tablet once daily . It is primarily metabolized in the liver via CYP2C9, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . Over 99% of the drug is bound to plasma proteins, primarily albumin .

Result of Action

The inhibition of prostaglandin synthesis by Flurbiprofen Sulfate leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It may also be used to treat pain associated with dysmenorrhea and mild to moderate pain accompanied by inflammation (e.g., bursitis, tendonitis, soft tissue trauma) .

Action Environment

The action of Flurbiprofen Sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may alter its efficacy and safety profile . Additionally, patient-specific factors such as age, renal function, and hepatic function can impact the drug’s metabolism and excretion . It’s important to note that long-term administration of Flurbiprofen Sulfate appears neither to inhibit nor induce the drug’s metabolism .

Safety and Hazards

Flurbiprofen can increase your risk of fatal heart attack or stroke . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while you are using flurbiprofen, especially in older adults . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Flurbiprofen, in the form of 8.75 mg lozenge or oromucosal spray, is indicated for the symptomatic relief of sore throat . Despite the low dose as compared to alternative flurbiprofen preparations, concerns have been raised regarding its safety in terms of haemorrhagic events . This systematic review was conducted to identify existing evidence on the risk of haemorrhagic events with flurbiprofen 8.75 mg dose .

properties

IUPAC Name |

sulfo 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGSLULZVAGEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675909 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flurbiprofen Sulfate | |

CAS RN |

1159977-37-3 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)